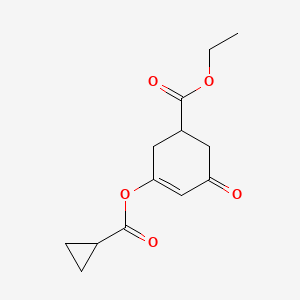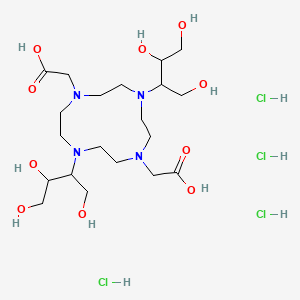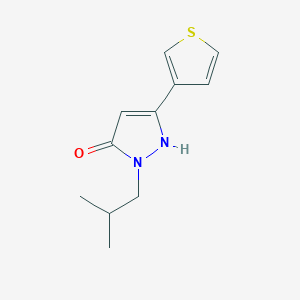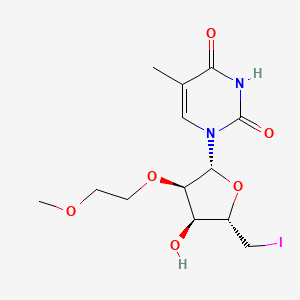
MeOEt(-2)Ribf5I(b)-thymin-1-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Deoxy-5’-iodo-2’-O-(2-methoxyethyl)-5-methyluridine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The compound’s anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
The synthesis of 5’-Deoxy-5’-iodo-2’-O-(2-methoxyethyl)-5-methyluridine involves multiple steps, typically starting with the protection of the uridine molecule. The iodination of the 5’ position is achieved using iodine and a suitable oxidizing agent. The 2’-O-(2-methoxyethyl) group is introduced through a nucleophilic substitution reaction. Industrial production methods may involve optimizing these steps for higher yields and purity .
Chemical Reactions Analysis
5’-Deoxy-5’-iodo-2’-O-(2-methoxyethyl)-5-methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the iodine atom, potentially replacing it with hydrogen or other groups.
Substitution: The iodine atom at the 5’ position can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. .
Scientific Research Applications
5’-Deoxy-5’-iodo-2’-O-(2-methoxyethyl)-5-methyluridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The compound exerts its effects primarily through the inhibition of DNA synthesis. It incorporates into the DNA strand during replication, leading to chain termination. This process induces apoptosis in cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
Comparison with Similar Compounds
5’-Deoxy-5’-iodo-2’-O-(2-methoxyethyl)-5-methyluridine is unique due to its specific modifications at the 5’ and 2’ positions. Similar compounds include:
5’-Deoxy-5’-iodo-2’-O-(2-methoxyethyl)uridine: Lacks the methyl group at the 5 position.
5’-Deoxy-5’-iodo-2’-O-(2-methoxyethyl)cytidine: Contains a cytidine base instead of uridine.
5’-Deoxy-5’-iodo-2’-O-(2-methoxyethyl)adenosine: Contains an adenosine base instead of uridine. These compounds share similar properties but differ in their specific biological activities and applications
Properties
Molecular Formula |
C13H19IN2O6 |
|---|---|
Molecular Weight |
426.20 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H19IN2O6/c1-7-6-16(13(19)15-11(7)18)12-10(21-4-3-20-2)9(17)8(5-14)22-12/h6,8-10,12,17H,3-5H2,1-2H3,(H,15,18,19)/t8-,9-,10-,12-/m1/s1 |
InChI Key |
MJUUXYHNHGVDHQ-DNRKLUKYSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)OCCOC |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B13429154.png)
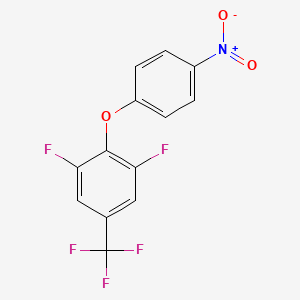
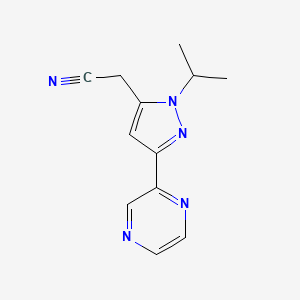


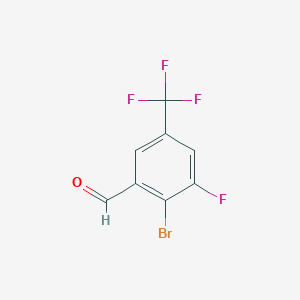
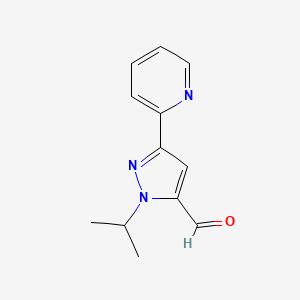
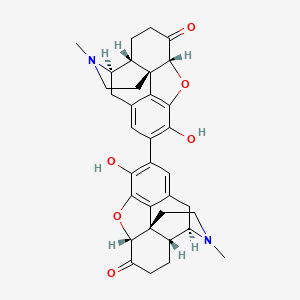
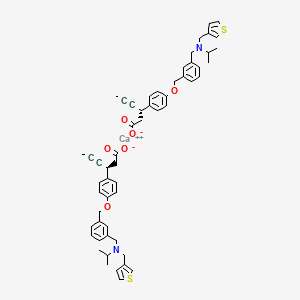
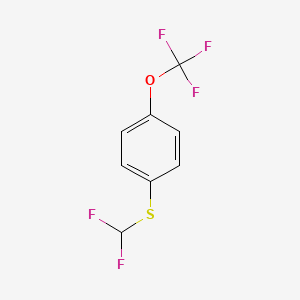
![2-Methyl-6-[(3-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429192.png)
